4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide
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Description
4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C28H26Cl2N4O4 and its molecular weight is 553.44. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Quinazolinone derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. Such compounds, including a water-soluble, orally active variant, have shown promise in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, indicating their therapeutic potential in modulating neurokinin pathways (Harrison et al., 2001).
Synthesis and Chemical Reactions
Quinazolinones have been synthesized through various chemical reactions, including the reaction of 2-phenylaminobenzamide with acid chloride under mild conditions, leading to 1-phenyl-2-substituted-4(1H)-quinazolinones. These compounds have shown characteristic reactivity based on the alkyl chain length, providing a foundation for the synthesis of more complex quinazolinone derivatives (Ozaki et al., 1980).
Antitumor Activity
Some novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity, with certain derivatives showing broad-spectrum effects against various cancer cell lines. This suggests their potential in cancer research and therapy, emphasizing the importance of quinazolinone scaffolds in medicinal chemistry (Al-Suwaidan et al., 2016).
Cyclization Reactions
Quinazolinone derivatives have been obtained through cyclization reactions involving cyanamides and various substrates, leading to diverse quinazolinone structures. This highlights the versatility of quinazolinones in chemical synthesis and the potential for creating a wide range of biologically active compounds (Shikhaliev et al., 2008).
properties
IUPAC Name |
4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N4O4/c1-18-11-13-19(14-12-18)16-31-24(35)10-5-15-33-27(37)20-6-2-3-9-23(20)34(28(33)38)17-25(36)32-22-8-4-7-21(29)26(22)30/h4,7-8,11-14,20,23H,2-3,5-6,9-10,15-17H2,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNDZXPPYXQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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